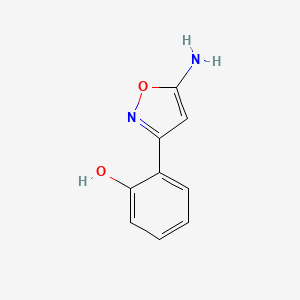

2-(5-Aminoisoxazol-3-yl)phenol

Descripción

2-(5-Aminoisoxazol-3-yl)phenol (CAS: 59899-13-7) is a heterocyclic compound featuring a phenol group attached to a phenyl ring, which is further substituted with a 5-aminoisoxazole moiety. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is functionalized with an amino group at the 5-position.

Propiedades

IUPAC Name |

2-(5-amino-1,2-oxazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9-5-7(11-13-9)6-3-1-2-4-8(6)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKYOYOKBWCLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695219 | |

| Record name | 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59899-13-7 | |

| Record name | 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminoisoxazol-3-yl)phenol typically involves the cyclization of 2-hydroxybenzoylacetonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of 2-(5-Aminoisoxazol-3-yl)phenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-Aminoisoxazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Conditions typically involve acidic or basic catalysts.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(5-Aminoisoxazol-3-yl)phenol has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the structure can enhance efficacy against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Isoxazole derivatives have been noted for their ability to target specific pathways in cancer cells.

Neuropharmacology

The neuroprotective effects of 2-(5-Aminoisoxazol-3-yl)phenol are of particular interest:

- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that 2-(5-Aminoisoxazol-3-yl)phenol may interact with AChE, potentially offering neuroprotective benefits.

Material Science

In material science, this compound can serve as a building block for synthesizing new materials:

- Polymer Development : The phenolic structure allows for incorporation into polymer matrices, which can enhance thermal stability and mechanical properties. Research into polymer composites containing isoxazole derivatives shows promise in creating advanced materials with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of 2-(5-Aminoisoxazol-3-yl)phenol exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications to optimize activity.

Case Study 2: Neuroprotection in Alzheimer's Models

In a model of Alzheimer's disease, treatment with isoxazole derivatives led to reduced oxidative stress markers and improved cognitive function in animal subjects. This suggests potential therapeutic applications for neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of 2-(5-Aminoisoxazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Phenol vs. Methyl/Methoxy Groups: The hydroxyl group in 2-(5-Aminoisoxazol-3-yl)phenol enhances acidity (pKa ~10 for phenolic OH) and hydrogen-bonding capacity compared to methyl-substituted analogs like 5-Amino-3-methylbenzo[d]isoxazole. This increases aqueous solubility but may reduce membrane permeability .

- Amino Group Reactivity: The 5-amino group on the isoxazole ring facilitates electrophilic substitution reactions, similar to derivatives like 3-(3-Nitrophenyl)isoxazol-5-amine. However, electron-withdrawing groups (e.g., nitro in 887591-64-2) deactivate the ring, altering reactivity patterns .

Hydrogen Bonding and Crystallization

The phenol and amino groups in 2-(5-Aminoisoxazol-3-yl)phenol enable extensive hydrogen-bonding networks, as inferred from graph-set analysis principles . In contrast, compounds like [5-(2-Fluorophenyl)isoxazol-3-yl]methanol (CAS: 1105191-15-8) replace the phenol with a methanol group, reducing directional H-bonding capacity but introducing weaker O–H∙∙∙F interactions .

Actividad Biológica

2-(5-Aminoisoxazol-3-yl)phenol, with the chemical formula CHNO and CAS number 59899-13-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an isoxazole ring, which is known for its varied biological activities due to the presence of nitrogen and oxygen atoms in the heterocyclic structure. The phenolic group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including 2-(5-Aminoisoxazol-3-yl)phenol, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that related isoxazole derivatives can effectively target microbial enzymes, leading to cell death or inhibition of growth .

Anticancer Activity

The anticancer potential of 2-(5-Aminoisoxazol-3-yl)phenol has been highlighted in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cells. For example, it has been observed to arrest cell cycles in the G2/M phase and activate apoptotic pathways, similar to other isoxazole derivatives .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 10 | Tubulin polymerization inhibition |

Immunomodulatory Effects

Some derivatives of isoxazole compounds have shown immunomodulatory effects, influencing immune responses in vitro. The ability of these compounds to modulate immune cell activity suggests potential therapeutic applications in autoimmune diseases and immunotherapy .

The biological activity of 2-(5-Aminoisoxazol-3-yl)phenol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with DNA : Some studies suggest that isoxazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.

- Signal Transduction Modulation : By affecting signaling pathways within cells, these compounds can alter cellular responses to external stimuli, enhancing or inhibiting growth factors.

Case Studies

Several case studies have explored the efficacy of 2-(5-Aminoisoxazol-3-yl)phenol:

- Study on Anticancer Activity : A study published in ChemMedChem evaluated the cytotoxic effects of various isoxazole derivatives on cancer cell lines. The results indicated that 2-(5-Aminoisoxazol-3-yl)phenol exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value comparable to established chemotherapeutics .

- Antimicrobial Evaluation : Research conducted on a series of isoxazole derivatives found that 2-(5-Aminoisoxazol-3-yl)phenol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for 2-(5-Aminoisoxazol-3-yl)phenol, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via condensation reactions between substituted isoxazole amines and phenolic aldehydes. For example, a Schiff base derivative with structural similarity was prepared by refluxing 5-methylisoxazol-3-amine with 2-hydroxy-3-methoxybenzaldehyde in ethanol (353 K, 6 hours), yielding 80% product after crystallization . Optimization may involve solvent choice (e.g., ethanol vs. methanol), temperature control, and stoichiometric ratios. Monitoring reaction progress via TLC (toluene/ethyl acetate/water systems) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(5-Aminoisoxazol-3-yl)phenol, and how are spectral data interpreted?

Key techniques include:

- NMR : and NMR identify aromatic protons (δ 6.5–8.0 ppm) and isoxazole ring carbons (δ 90–160 ppm).

- FT-IR : Stretching vibrations for phenolic O–H (~3200 cm) and C=N (1630 cm) confirm functional groups.

- Elemental Analysis : Matches experimental and theoretical C/H/N percentages (e.g., C 62.02%, H 5.21%, N 12.06% for related compounds) . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can hydrogen bonding patterns in 2-(5-Aminoisoxazol-3-yl)phenol crystals be analyzed to predict physicochemical properties?

Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds into motifs like (donor) and (acceptor). For example, phenolic O–H may form rings with adjacent molecules, influencing solubility and stability . X-ray diffraction data refined via SHELXL (with SHELXPRO for macromolecular interfaces) resolves these interactions .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of 2-(5-Aminoisoxazol-3-yl)phenol?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking studies with proteins (e.g., kinases) can rationalize bioactivity, guided by SAR data from analogous compounds .

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of 2-(5-Aminoisoxazol-3-yl)phenol?

Polymorph characterization requires:

- PXRD : Compare experimental vs. simulated patterns from single-crystal data.

- Thermal Analysis : DSC/TGA identifies phase transitions.

- SHELXD/SHELXE : Employed for structure solution in high-throughput pipelines, especially for twinned crystals . Discrepancies in unit cell parameters may arise from solvent inclusion or packing effects .

Q. What methodologies are recommended for evaluating the anticancer potential of 2-(5-Aminoisoxazol-3-yl)phenol derivatives?

- In vitro assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) to determine IC.

- Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling and ROS detection.

- SAR optimization : Modify substituents on the isoxazole or phenol rings (e.g., electron-withdrawing groups enhance cytotoxicity) .

Q. How can solvent effects and pH influence the tautomeric equilibrium of 2-(5-Aminoisoxazol-3-yl)phenol in solution?

UV-Vis spectroscopy (200–400 nm) monitors tautomeric shifts (e.g., keto-enol). In polar aprotic solvents (DMSO), enol forms dominate due to stabilization via intramolecular H-bonding. pH-dependent studies (2–12) reveal protonation states affecting reactivity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.